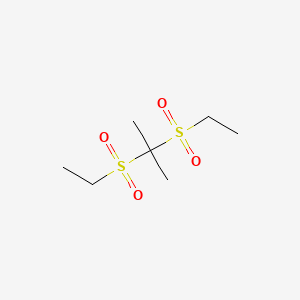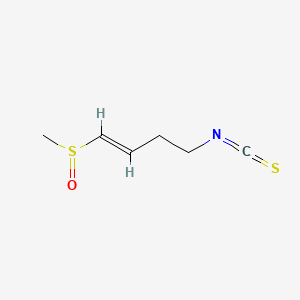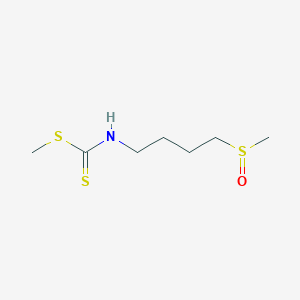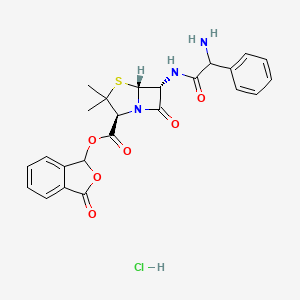
盐酸塔拉匹林
描述
Talampicillin hydrochloride is a beta-lactam antibiotic from the penicillin family . It is an acid-stable prodrug that was administered orally . The empirical formula is C24H23N3O6S · HCl and the molecular weight is 517.98 .
Molecular Structure Analysis
The molecular structure of Talampicillin hydrochloride is characterized by a penam ring bearing two methyl groups at position 2, and an amide group at position 6 . The Hill notation for its empirical formula is C24H23N3O6S · HCl .Physical And Chemical Properties Analysis
Talampicillin hydrochloride has a molecular weight of 517.98 . It also has 9 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . The topological polar surface area is 153.33 .科学研究应用
Prodrug
Talampicillin hydrochloride is a prodrug . A prodrug is a compound that, upon administration, must undergo chemical conversion by metabolic processes before becoming the pharmacologically active drug for which it is a prodrug . In the case of Talampicillin hydrochloride, it is rapidly hydrolyzed in the intestinal wall to release free ampicillin into the body .
Antimicrobial Agent
Talampicillin hydrochloride acts as an antimicrobial agent . An antimicrobial agent is a substance that kills or slows the growth of microorganisms, including bacteria, viruses, fungi, and protozoans .
Penicillin-Binding Protein (PBP) Inhibitor
Talampicillin hydrochloride is a PBP inhibitor . PBPs are a group of proteins that are the targets of beta-lactam antibiotics, including penicillins. By inhibiting these proteins, the antibiotics prevent the bacteria from synthesizing their cell wall, which leads to their death .
Treatment of Bacterial Infections
Talampicillin hydrochloride is used in the treatment of bacterial infections . It is particularly effective against a variety of bacterial species, making it a valuable tool in the fight against infectious diseases .
Drug Repurposing for COVID-19
There has been research into the potential repurposing of Talampicillin hydrochloride for the treatment of COVID-19 . In silico screening of known drugs against coronavirus 3CL hydrolase and protease enzymes identified Talampicillin as a potential inhibitor .
Oral Surgery Applications
Talampicillin hydrochloride has been evaluated for its effectiveness in oral surgery applications . The concentration of dental alveolar blood in extraction wounds after the oral administration of talampicillin was determined in a study, assessing its antimicrobial activity against Streptococcus isolated in odontogenic infections .
安全和危害
Talampicillin hydrochloride is classified as a skin irritant, eye irritant, respiratory sensitizer, skin sensitizer, and may cause specific target organ toxicity after single exposure . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .
作用机制
Target of Action
Talampicillin hydrochloride is a beta-lactam antibiotic from the penicillin family . It primarily targets penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . These proteins are involved in the final stages of assembling the bacterial cell wall, and their inhibition leads to a weakened cell wall that is unable to maintain its structure .
Mode of Action
Talampicillin hydrochloride, as a prodrug, is rapidly absorbed and hydrolyzed by tissue esterases in the intestinal wall to release ampicillin into the circulation . Ampicillin, the active metabolite of talampicillin, exerts its bactericidal action by inhibiting the cell wall mucopeptide biosynthesis . This inhibition disrupts the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by talampicillin hydrochloride is the bacterial cell wall synthesis pathway . By inhibiting PBPs, talampicillin hydrochloride prevents the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .
Pharmacokinetics
It is known that talampicillin hydrochloride is an orally administered prodrug that is rapidly absorbed and hydrolyzed by tissue esterases in the intestinal wall to release ampicillin into the circulation . Further details about its absorption, distribution, metabolism, and excretion (ADME) properties are currently unavailable .
Result of Action
The molecular and cellular effects of talampicillin hydrochloride’s action primarily involve the disruption of bacterial cell wall synthesis . This disruption leads to a weakened cell wall that is unable to maintain its structure, resulting in cell lysis and the death of the bacteria .
Action Environment
The action, efficacy, and stability of talampicillin hydrochloride can be influenced by various environmental factors. For instance, the presence of tissue esterases in the intestinal wall is crucial for the hydrolysis of talampicillin hydrochloride into its active form, ampicillin .
属性
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H/t15-,16-,17+,20-,23?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZSYTCTHYSIAO-WVFSJLEKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Talampicillin hydrochloride | |
CAS RN |
39878-70-1 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-, 1,3-dihydro-3-oxo-1-isobenzofuranyl ester, hydrochloride (1:1), (2S,5R,6R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39878-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talampicillin hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talampicillin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALAMPICILLIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5O3X072I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Talampicillin hydrochloride, and how does it work?
A1: Talampicillin hydrochloride is a phthalidyl ester prodrug of ampicillin. [] While it possesses no intrinsic antibacterial activity, it is rapidly hydrolyzed in the body to release ampicillin. [] Ampicillin, a beta-lactam antibiotic, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] This occurs through the binding of ampicillin to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycans in the bacterial cell wall. [, ]
Q2: Does Talampicillin hydrochloride have a broader spectrum of activity than ampicillin?
A2: No, the antibacterial spectrum of Talampicillin hydrochloride is essentially the same as ampicillin. [] While Talampicillin hydrochloride itself does not have antibacterial activity, its hydrolysis to ampicillin in the body makes it effective against both Gram-positive and Gram-negative bacteria susceptible to ampicillin. [, ]
Q3: How does the absorption of Talampicillin hydrochloride compare to ampicillin?
A3: Talampicillin hydrochloride exhibits superior absorption from the gastrointestinal tract compared to ampicillin. [] Studies show that after oral administration, Talampicillin hydrochloride achieves significantly higher peak serum concentrations of ampicillin than an equivalent dose of ampicillin. [, ]
Q4: What are the implications of better absorption for Talampicillin hydrochloride?
A4: The improved absorption translates to higher bioavailability of ampicillin in the body, potentially leading to enhanced efficacy at lower doses compared to standard ampicillin formulations. [, ]
Q5: What happens to Talampicillin hydrochloride after absorption?
A5: Once absorbed, Talampicillin hydrochloride is rapidly hydrolyzed in the gut mucosa, portal blood, and liver to ampicillin and a phthalidyl ester moiety. [] The ampicillin enters the systemic circulation, while the ester moiety is metabolized and excreted in the urine as 2-hydroxymethylbenzoic acid. []
Q6: What are the clinical indications for Talampicillin hydrochloride?
A6: Talampicillin hydrochloride shares the same clinical indications as ampicillin and is used to treat various bacterial infections. [] This includes infections of the respiratory tract, urinary tract, and skin and soft tissue infections caused by susceptible bacteria. [, ]
Q7: Are there any advantages of using Talampicillin hydrochloride over ampicillin?
A7: Clinical trials suggest that Talampicillin hydrochloride, when administered at half the dose of ampicillin, demonstrates equivalent clinical and bacteriological efficacy. [] Additionally, Talampicillin hydrochloride is associated with a significantly reduced incidence of diarrhea compared to ampicillin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




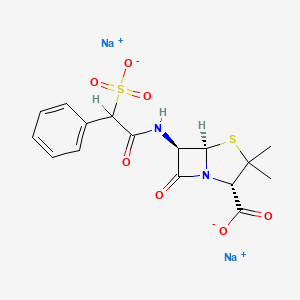
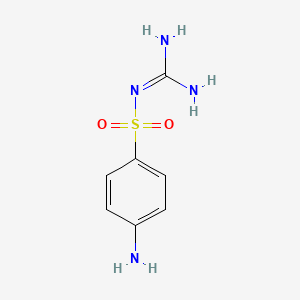
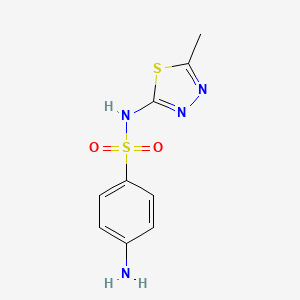
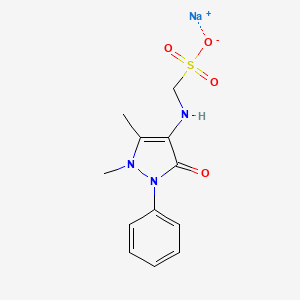



![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B1682516.png)


